molecular formula C10H11F3N2O3S B2431050 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 937597-53-0

2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2431050
CAS RN: 937597-53-0
M. Wt: 296.26
InChI Key: ZXHRWCWXFSGEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups . It has a tetrahydrofuran group, which is a type of ether, attached to an amino group. This is connected to a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. The thiazole ring is substituted with a trifluoromethyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrofuran group would introduce some ring strain, and the electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the reactivity of the thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be quite diverse due to the presence of several different functional groups. The amino group could act as a nucleophile in reactions, while the carboxylic acid group could act as an acid. The thiazole ring might also undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the nonpolar tetrahydrofuran and trifluoromethyl groups could increase its solubility in organic solvents .

Scientific Research Applications

Antibacterial Applications

2-Aminothiazoles, which include the compound , have been found to have significant antibacterial properties . For instance, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates . This suggests that they could be used in the development of new antibacterial drugs.

Antifungal Applications

These compounds also have potential antifungal applications . For example, one of the synthesized compounds showed significant antifungal potential against Candida glabrata and Candida albicans . This suggests that they could be used in the treatment of fungal infections.

Anti-HIV Applications

2-Aminothiazoles have been found to have anti-HIV properties . This suggests that they could be used in the development of new treatments for HIV.

Antioxidant Applications

These compounds have been found to have antioxidant properties . This suggests that they could be used in the development of new antioxidant drugs or supplements.

Antitumor Applications

2-Aminothiazoles have been found to have antitumor properties . This suggests that they could be used in the development of new treatments for cancer.

Anthelmintic Applications

These compounds have been found to have anthelmintic properties . This suggests that they could be used in the development of new treatments for parasitic worm infections.

Anti-inflammatory & Analgesic Applications

2-Aminothiazoles have been found to have anti-inflammatory and analgesic properties . This suggests that they could be used in the development of new treatments for inflammation and pain.

Molecular Docking Applications

The synthesized compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests that they could be used in the development of new antagonists against this target.

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

2-(oxolan-2-ylmethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-6(8(16)17)19-9(15-7)14-4-5-2-1-3-18-5/h5H,1-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHRWCWXFSGEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=C(S2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.